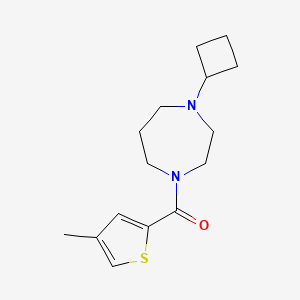

![molecular formula C15H15NO4S B2363855 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396786-05-2](/img/structure/B2363855.png)

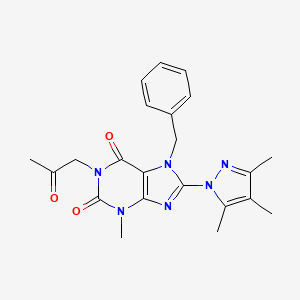

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide, also known as BTCP, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. BTCP is a thiophene-based compound that has been synthesized using various methods.

Scientific Research Applications

Histone Deacetylase Inhibition and Antiproliferative Activity

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene substituted derivatives, have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds showed inhibitory activity against HDAC enzymes, with certain derivatives exhibiting potent antiproliferative activity against human cancer cell lines, including colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

Antimicrobial Activity and Docking Studies

Derivatives of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds demonstrated significant antimicrobial activities, which were further supported by docking studies indicating the potential mechanism of action (Talupur et al., 2021).

Enzyme Inhibition

A study on 2-(diethylamino)thieno[1,3]oxazin-4-ones, related to thiophene-2-carboxamide derivatives, showed these compounds as stable inhibitors of human leukocyte elastase, exhibiting significant inhibitory activity. The study highlights the chemical stability and potential therapeutic applications of these compounds (Gütschow et al., 1999).

Antioxidant Activity

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with thiophene-2-carboxamide, revealed potent antioxidant activities. These compounds were found to exhibit antioxidant activity superior to ascorbic acid in certain assays, suggesting their potential as effective antioxidants (Tumosienė et al., 2019).

Inhibition of Cell Adhesion Molecules

Compounds related to benzo[b]thiophene-2-carboxamides have been identified to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These findings suggest potential applications in preventing the adherence of neutrophils to activated endothelial cells, which is crucial in the inflammatory response (Boschelli et al., 1995).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target proteins, leading to downstream effects .

Biochemical Pathways

Inhibition of vegfr1 can disrupt angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

Similar compounds have been shown to inhibit the growth of certain bacteria .

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYJZWZQLJJANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

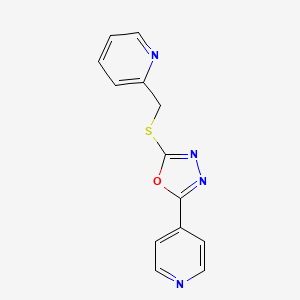

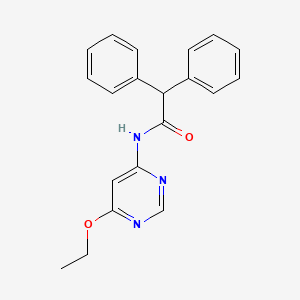

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

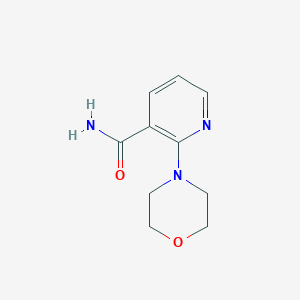

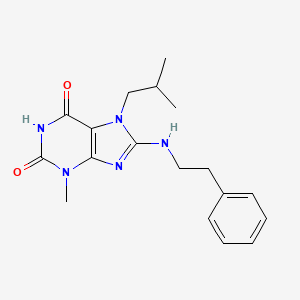

![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)

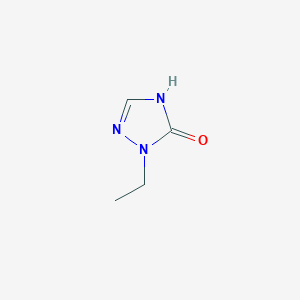

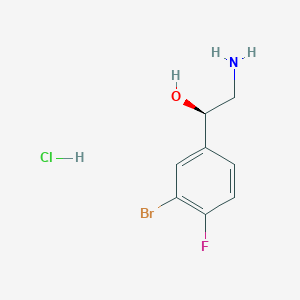

![2-chloro-N-[4-(2-hydroxy-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2363780.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)

![3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline](/img/structure/B2363789.png)